molecular formula C17H18N4O B12240175 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12240175
M. Wt: 294.35 g/mol
InChI Key: FJEIGNQPWHHYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile typically involves the reaction of 3-methoxyphenylpiperazine with a pyridine derivative. One common method includes the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks an electrophilic carbon on the pyridine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the piperazine ring provides structural flexibility .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
  • 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile
  • 3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-amine

Uniqueness

3-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-22-15-5-2-4-14(12-15)20-8-10-21(11-9-20)17-6-3-7-19-16(17)13-18/h2-7,12H,8-11H2,1H3

InChI Key

FJEIGNQPWHHYRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.